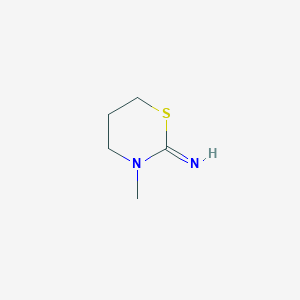

3-Methyl-1,3-thiazinan-2-imine

Description

Properties

CAS No. |

153068-59-8 |

|---|---|

Molecular Formula |

C5H10N2S |

Molecular Weight |

130.21 g/mol |

IUPAC Name |

3-methyl-1,3-thiazinan-2-imine |

InChI |

InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3 |

InChI Key |

BLTMKFBJBMBESG-UHFFFAOYSA-N |

SMILES |

CN1CCCSC1=N |

Canonical SMILES |

CN1CCCSC1=N |

Synonyms |

2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

3-Aryl-amino-1-methylpropan-1-ols (or analogous methyl-substituted precursors).

-

Phenyl isothiocyanate.

-

-

Conditions :

-

Ultrasound irradiation (40 kHz, 200 W) in acetic acid at 60°C for 2–4 hours.

-

-

Mechanism :

-

Step 1: Formation of β-hydroxy thioureas via nucleophilic addition of the amine to isothiocyanate.

-

Step 2: Acid-catalyzed cyclization, where the hydroxyl group is protonated, facilitating intramolecular nucleophilic attack by the sulfur atom.

-

Key Considerations

-

Ultrasound Benefits : Reduces reaction time from 24 hours (conventional heating) to 4 hours.

-

Substituent Effects : Electron-donating groups on the aryl ring improve yields (e.g., 90% for p-methoxy derivatives).

Transition-Metal-Free [3+3] Heteroannulative Coupling

A novel transition-metal-free method, inspired by the synthesis of 5-hydroxy-1,3-thiazinanes, employs β-ketothioamides and epichlorohydrin.

Reaction Protocol

-

Starting Materials :

-

β-Ketothioamide (C1N1S1 unit).

-

Epichlorohydrin (C3 unit).

-

-

Conditions :

-

K₂CO₃ (2 equiv) in acetonitrile at room temperature for 12 hours.

-

-

Mechanism :

-

Step 1: Nucleophilic attack of thiocarbonyl sulfur on the less hindered carbon of epichlorohydrin.

-

Step 2: Intramolecular N-cyclization, forming the six-membered ring.

-

Step 3: Dehydrochlorination to yield the imine functionality.

-

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 85 |

| Solvent | MeCN | 85 |

| Temperature | 25°C | 85 |

| Reaction Time | 12 h | 85 |

Zn-Catalyzed Multicomponent Reaction

Adapted from the synthesis of thiazolidin-2-imines, this method uses a ZnCl₂-catalyzed three-component reaction.

Reaction Protocol

-

Starting Materials :

-

Aldimine (1.0 equiv).

-

Propargyl amine (1.2 equiv).

-

Methyl isothiocyanate (1.5 equiv).

-

-

Conditions :

-

ZnCl₂ (20 mol%) in DMF at 100°C for 16 hours.

-

-

Mechanism :

-

Step 1: Formation of a Zn-acetylide intermediate.

-

Step 2: Coupling with aldimine, followed by nucleophilic attack on isothiocyanate.

-

Step 3: 5-exo dig cyclization to form the thiazinane ring.

-

Comparative Catalyst Screening

| Catalyst (20 mol%) | Solvent | Yield (%) |

|---|---|---|

| ZnCl₂ | DMF | 90 |

| ZnBr₂ | DMF | 75 |

| CuCl₂ | DMF | 40 |

Cyclocondensation of Thioureas with α,β-Unsaturated Esters

This method, derived from the synthesis of 2-imino-1,3-thiazinan-4-ones, involves cyclocondensation under thermal conditions.

Reaction Protocol

Limitations

-

Requires strict anhydrous conditions to prevent hydrolysis.

-

Limited to substrates with electron-deficient alkenes.

Post-Functionalization of 1,3-Thiazinane Precursors

A two-step strategy involves synthesizing 1,3-thiazinane followed by methylation and imination.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .

Major Products

The major products formed from these reactions include various thiazolidinones, thiazinanones, and thiazolidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

3-Methyl-1,3-thiazinan-2-imine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for versatile reactions that can lead to the creation of various derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves the reaction of arylamines with elemental sulfur and carbon dioxide under mild conditions. This method is noted for its high step economy and functional group tolerance, making it an efficient route for producing this compound .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of 1,3-thiazines, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. The core thiazine moiety plays a crucial role in the mechanism of action by interacting with microbial targets .

Anti-inflammatory and Analgesic Effects

Studies have shown that this compound possesses anti-inflammatory properties. For instance, compounds derived from thiazines have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 & COX-2), which are critical in the inflammatory response .

Potential in Drug Development

The compound is being investigated for its potential use in drug development due to its antiulcer and anti-inflammatory effects. Its interaction with biological molecules suggests that it may inhibit specific enzymes or modulate receptor activity, contributing to its therapeutic effects .

Industrial Applications

Catalysis and Material Development

In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its unique properties facilitate reactions that are essential for the development of new materials .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds; high step economy in synthesis |

| Biological Activity | Antimicrobial effects against bacteria and fungi; anti-inflammatory properties |

| Drug Development | Investigated for antiulcer and anti-inflammatory applications |

| Industrial Use | Catalysis in chemical processes; development of new materials |

Case Studies

-

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various thiazine derivatives against gram-positive and gram-negative bacteria. The results indicated that certain modifications to the thiazine structure significantly enhanced antibacterial activity . -

Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory effects of thiazine derivatives demonstrated their ability to inhibit COX enzymes effectively. This inhibition was linked to reduced inflammation markers in animal models . -

Drug Development Insights

Clinical studies are underway to assess the safety and efficacy of new formulations containing this compound as a potential treatment for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring structure allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to its observed biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: 3-Methyl vs. Other Alkyl/Aryl Groups

N-(2,5-Dimethylphenyl)-1,3-thiazinan-2-imine (C₁₂H₁₆N₂S) shares the thiazinan-2-imine core but incorporates a 2,5-dimethylphenyl substituent.

3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines (e.g., compounds 58a–m) introduce ferrocenyl and aryl groups, which confer redox activity and π-π stacking capabilities. For example, the ferrocenyl group in these derivatives may enhance electrochemical properties, making them candidates for materials science applications, unlike the simpler 3-methyl analog .

Table 1: Substituent-Driven Properties of Selected Thiazinan-2-imines

Functional Group Variations: 2-Iminine vs. 4-Ketone

1,3-Thiazinan-4-one derivatives replace the 2-imine group with a ketone at position 4. This substitution significantly alters electronic properties and reactivity. For instance, 1,3-thiazinan-4-ones are synthesized via cyclization of acyl thioureas with α,β-unsaturated acids, a route distinct from the ultrasound-assisted methods used for 2-imine derivatives .

Q & A

How can 3-Methyl-1,3-thiazinan-2-imine be synthesized, and what analytical techniques are recommended for confirming its structural integrity?

Answer:

The synthesis of this compound can be approached via condensation reactions of di-imines with sulfur-containing precursors, as demonstrated in analogous thiazinan derivatives . For example, reacting di-imines with thiocarbonyl reagents under controlled temperatures (e.g., 40–60°C in THF) may yield the target compound. Post-synthesis, structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to map proton and carbon environments, and X-ray crystallography for unambiguous spatial resolution. Challenges in crystallization can be mitigated by slow evaporation in polar aprotic solvents. SHELX programs (e.g., SHELXL) are recommended for refining crystallographic data, leveraging their robustness in handling small-molecule structures .

What methodologies are employed to assess the kinetic stability of this compound under varying thermal conditions?

Answer:

Kinetic stability can be evaluated using time-resolved ¹H NMR spectroscopy to monitor dimerization or degradation pathways. For instance, in studies on 3-methyl-1,2-xylylene, kinetic data were collected at multiple temperatures (24.6–44.9°C) in acetonitrile, with rate constants derived from spectral integration of reactant and product peaks . A similar protocol can be adapted for this compound by tracking characteristic resonances (e.g., imine protons) over time. Arrhenius plots of ln(k) vs. 1/T will quantify activation energy, informing storage and reaction conditions.

How can enantioselective synthesis of this compound be achieved?

Answer:

Enantioselective synthesis may leverage imine reductases (IREDs), which catalyze stereocontrolled reductions of prochiral imines. While direct evidence for this compound is lacking, IREDs have been successfully applied to trifluorinated imines, achieving >90% enantiomeric excess (ee) . Screening IRED libraries (e.g., via codon-optimized expression in E. coli) and optimizing reaction parameters (pH, co-solvents, NADPH recycling) could yield enantiopure this compound. Chiral HPLC or circular dichroism (CD) spectroscopy should validate stereochemical outcomes.

How should researchers resolve discrepancies between experimental reaction yields and computational predictions for this compound synthesis?

Answer:

Discrepancies often arise from unaccounted solvent effects, transition-state stabilization, or competing pathways. To resolve these:

- Perform in situ NMR or mass spectrometry to detect transient intermediates.

- Re-run density functional theory (DFT) calculations with explicit solvent models (e.g., SMD) and dispersion corrections.

- Cross-reference with literature on analogous systems (e.g., thiazinan-4-one derivatives) to identify plausible side reactions .

What computational approaches are recommended for predicting the reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map potential energy surfaces for ring-opening or nucleophilic attacks. Molecular dynamics (MD) simulations in explicit solvent (e.g., acetonitrile) will assess conformational flexibility and solvation effects. For non-covalent interactions (e.g., dimerization), symmetry-adapted perturbation theory (SAPT) quantifies contributions from electrostatics, dispersion, and induction. Tools like Gaussian or ORCA are suitable, with visualization via VMD or PyMOL .

What challenges arise in X-ray crystallography of this compound, and how can SHELX programs address them?

Answer:

Challenges include low crystal quality, disorder in the methyl or imine groups, and weak diffraction. SHELXL’s robust refinement algorithms can handle partial occupancy and anisotropic displacement parameters. For twinned crystals, the TWIN/BASF commands improve structure resolution. High-resolution data (≤1.0 Å) are ideal; if unavailable, complementary techniques like electron diffraction may be necessary .

How can thermodynamic vs. kinetic products be distinguished in this compound derivative synthesis?

Answer:

Vary reaction temperatures and monitor product ratios via HPLC or GC-MS. Kinetic products dominate at low temperatures (e.g., 0–25°C) with short reaction times, while thermodynamic products form at elevated temperatures (e.g., 60–80°C) under prolonged heating. For example, in dimerization studies, [4+2] adducts favored at lower temperatures shifted to other isomers upon heating .

What enzymatic strategies are viable for modifying the imine group in this compound?

Answer:

Oxidoreductases (e.g., monoamine oxidases) or engineered transaminases can functionalize the imine moiety. For instance, MAO-N variants catalyze oxidative deamination of cyclic imines, potentially yielding keto-thiazinan intermediates. Reaction optimization should include screening pH (6.5–8.5), cofactor concentrations (NAD+/FAD), and immobilization for reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.